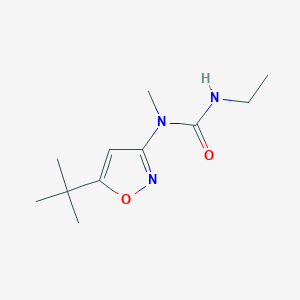![molecular formula C13H18N2O3S B14632067 1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide CAS No. 56752-78-4](/img/structure/B14632067.png)
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a phenyl group, a carbamoyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with a sulfonamide precursor under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibacterial compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial cell wall components, disrupting cell wall synthesis and leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-N-[(propan-2-yl)carbamoyl]naphthalen-2-yl carbamates: These compounds share structural similarities and have shown promising antibacterial and antimycobacterial activities.
Salicylanilides: Known for their antimicrobial properties, these compounds are cyclic analogues of the compound .
Uniqueness
1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
56752-78-4 |
|---|---|
Molekularformel |
C13H18N2O3S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
1-(1-phenylprop-1-en-2-ylsulfonyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C13H18N2O3S/c1-10(2)14-13(16)15-19(17,18)11(3)9-12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,14,15,16) |
InChI-Schlüssel |
JESUIALUMOUBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
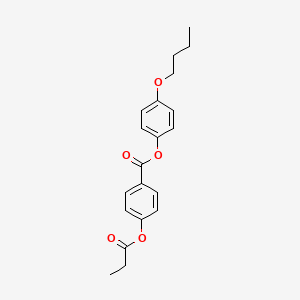
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)


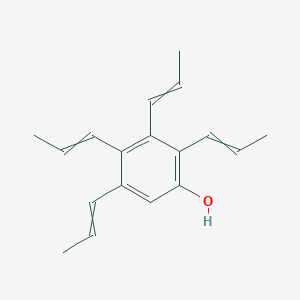

![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
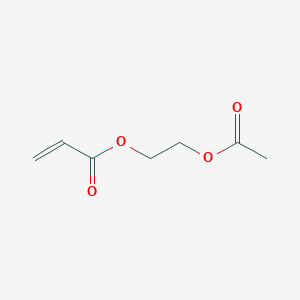

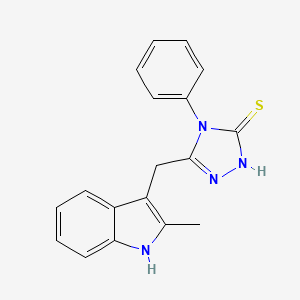

![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
